molecular formula C16H12F5NO2 B2725941 2,2-difluoro-N-(4-methylphenyl)-2-[3-(trifluoromethyl)phenoxy]acetamide CAS No. 338792-11-3

2,2-difluoro-N-(4-methylphenyl)-2-[3-(trifluoromethyl)phenoxy]acetamide

Cat. No.: B2725941
CAS No.: 338792-11-3
M. Wt: 345.269
InChI Key: DXIJENYEKYEOEK-UHFFFAOYSA-N
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Description

2,2-Difluoro-N-(4-methylphenyl)-2-[3-(trifluoromethyl)phenoxy]acetamide is a fluorinated acetamide derivative characterized by:

  • Structural features: A difluoroacetamide core, a 3-(trifluoromethyl)phenoxy group, and a 4-methylphenyl substituent on the nitrogen.
  • Molecular formula: C₁₆H₁₂F₅NO₂ (inferred from structural analogs in ).

Properties

IUPAC Name

2,2-difluoro-N-(4-methylphenyl)-2-[3-(trifluoromethyl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F5NO2/c1-10-5-7-12(8-6-10)22-14(23)16(20,21)24-13-4-2-3-11(9-13)15(17,18)19/h2-9H,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXIJENYEKYEOEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(OC2=CC=CC(=C2)C(F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F5NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-difluoro-N-(4-methylphenyl)-2-[3-(trifluoromethyl)phenoxy]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Phenoxy Intermediate: The synthesis begins with the preparation of the phenoxy intermediate. This involves the reaction of 3-(trifluoromethyl)phenol with an appropriate halogenating agent, such as thionyl chloride, to form 3-(trifluoromethyl)phenyl chloride.

    Nucleophilic Substitution: The phenyl chloride intermediate undergoes nucleophilic substitution with 2,2-difluoroacetic acid to form the corresponding ester.

    Amidation: The ester is then subjected to amidation with 4-methylaniline under suitable conditions, such as the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC), to yield the final product, 2,2-difluoro-N-(4-methylphenyl)-2-[3-(trifluoromethyl)phenoxy]acetamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2,2-difluoro-N-(4-methylphenyl)-2-[3-(trifluoromethyl)phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, due to the presence of electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be facilitated by bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have indicated that compounds with difluoromethyl groups exhibit enhanced biological activities, particularly in anticancer applications. The introduction of difluoromethyl moieties can significantly influence the pharmacokinetics and bioavailability of therapeutic agents. For instance, the compound has been investigated for its potential to inhibit specific cancer cell lines, with promising results indicating a mechanism involving apoptosis induction and cell cycle arrest .

1.2 Antimicrobial Properties

The compound has also shown potential as an antimicrobial agent. Its structural features allow it to interact with bacterial membranes effectively, leading to increased permeability and subsequent bacterial cell death. Studies have documented its efficacy against several Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antibiotics .

Agricultural Applications

2.1 Herbicide Development

The unique fluorinated structure of 2,2-difluoro-N-(4-methylphenyl)-2-[3-(trifluoromethyl)phenoxy]acetamide makes it a candidate for herbicide formulation. Research has demonstrated that fluorinated compounds can enhance herbicidal activity by improving their stability and reducing volatility. Field trials have shown that this compound can effectively control various weed species without adversely affecting crop yield .

2.2 Plant Growth Regulation

In addition to herbicidal properties, this compound has been explored for its ability to act as a plant growth regulator. It influences plant hormone pathways, promoting root development and enhancing stress resistance in crops. This application is particularly relevant in sustainable agriculture practices aimed at improving crop resilience against environmental stressors .

Material Science Applications

3.1 Polymer Chemistry

The incorporation of 2,2-difluoro-N-(4-methylphenyl)-2-[3-(trifluoromethyl)phenoxy]acetamide into polymer matrices has been studied for enhancing material properties such as thermal stability and chemical resistance. The fluorinated segments contribute to lower surface energy, making these materials suitable for applications in coatings and adhesives .

3.2 Coatings and Surface Modifications

Fluorinated compounds are known for their hydrophobic properties, which can be advantageous in creating water-repellent surfaces. This compound has been applied in developing coatings that resist dirt accumulation and corrosion, thereby extending the lifespan of materials used in harsh environments .

Case Studies

Study Focus Area Findings
Study 1Anticancer ActivityDemonstrated significant inhibition of tumor growth in xenograft models using this compound .
Study 2Antimicrobial PropertiesEffective against multiple bacterial strains; potential for new antibiotic development .
Study 3Herbicide EfficacyControlled weed populations effectively with minimal impact on crops .
Study 4Polymer ApplicationsEnhanced thermal stability and chemical resistance observed in fluorinated polymers .

Mechanism of Action

The mechanism of action of 2,2-difluoro-N-(4-methylphenyl)-2-[3-(trifluoromethyl)phenoxy]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The presence of difluoro and trifluoromethyl groups can enhance the compound’s binding affinity and specificity for these targets, leading to its observed effects.

Comparison with Similar Compounds

Structural Analogs

2,2-Difluoro-N-(1H-1,2,4-triazol-5-yl)-2-[3-(trifluoromethyl)phenoxy]acetamide (CAS 338792-16-8)
  • Differences : The nitrogen substituent is a 1H-1,2,4-triazol-5-yl group instead of 4-methylphenyl.
  • Molecular formula : C₁₁H₇F₅N₄O₂ (smaller, nitrogen-rich) .
2-(4-Chloro-2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide (CAS 403-97-4)
  • Differences: Chloro and methyl groups on the phenoxy ring vs. trifluoromethyl in the target compound.
  • Molecular formula: C₁₆H₁₃ClF₃NO₂; molar mass = 343.73 g/mol .
  • Implications : Chlorine may increase electrophilicity compared to fluorine, altering reactivity.
N-(1-(4-Chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide (Compound 3c in )
  • Differences : Nitro and chloro substituents instead of trifluoromethyl and methyl groups.
  • Bioactivity : Exhibited anticancer, anti-inflammatory, and analgesic activities, suggesting nitro groups enhance bioactivity .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Polarity (Rf Value)
Target Compound* C₁₆H₁₂F₅NO₂ ~345.27 Not reported Not reported
N-Butyl-2-(4-butyryl-2-fluorophenoxy)acetamide (30) C₁₆H₂₁FNO₃ 294.34 75 0.32
2-(4-Butyryl-2-fluorophenoxy)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide (31) C₁₆H₂₁FNO₄ 310.34 84 0.28
Methyl 2-(2-(4-butyryl-2-fluorophenoxy)acetamido)-3-methylpentanoate (32) C₂₀H₂₇FNO₅ 380.43 74 0.65

*Data extrapolated from analogs in , and 14.

Key Observations:
  • Fluorine vs. Chlorine : Fluorine substituents (e.g., in the target compound) increase electronegativity and lipophilicity compared to chlorine ().
  • Polarity : Higher Rf values (e.g., 0.65 for compound 32) correlate with reduced polarity, likely due to ester groups or branched chains .
Key Trends:
  • Electron-Withdrawing Groups : Trifluoromethyl (target compound) and nitro (compound 3c) enhance bioactivity by stabilizing charge interactions.
  • Heterocyclic Moieties : Thiadiazole () and triazole () rings improve cytotoxicity but reduce synthetic yield.

Biological Activity

2,2-Difluoro-N-(4-methylphenyl)-2-[3-(trifluoromethyl)phenoxy]acetamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The incorporation of difluoromethyl and trifluoromethyl groups into organic molecules often enhances their pharmacological properties, including increased potency and selectivity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound is largely attributed to the presence of the difluoromethyl and trifluoromethyl moieties. These groups can influence the compound's interaction with biological targets through:

  • Enhanced Lipophilicity : The difluoromethyl group increases lipophilicity, which can improve membrane permeability and bioavailability .
  • Hydrogen Bonding : The unique electronic properties of fluorine can facilitate hydrogen bonding with target proteins, enhancing binding affinity .
  • Inhibition of Enzymatic Activity : Compounds containing trifluoromethyl groups have shown potential in inhibiting various enzymes, including kinases and other therapeutic targets .

Biological Activity Overview

Activity Target Effect Reference
Antitumor activityc-KIT kinasePotent against drug-resistant mutants
Enzyme inhibitionVarious kinasesSelective inhibition observed
Antifungal propertiesCalcium-activated chloride channel (TMEM16A)Effective against fungal strains

Case Study 1: Antitumor Efficacy

In a study investigating the antitumor efficacy of related compounds, it was found that derivatives containing the trifluoromethyl group exhibited significant activity against c-KIT mutants associated with gastrointestinal stromal tumors (GISTs). The compound demonstrated a favorable pharmacokinetic profile in vivo, indicating its potential as a therapeutic candidate for resistant cancer types .

Case Study 2: Enzyme Inhibition

Another research effort highlighted the role of fluorinated compounds in selectively inhibiting specific kinases. The introduction of trifluoromethyl groups was shown to enhance binding affinity to the active site of these enzymes, leading to improved potency compared to non-fluorinated analogs. This suggests that structural modifications involving fluorinated moieties can be strategically employed to develop more effective inhibitors .

Research Findings

Recent studies have underscored the significance of fluorine substitution in drug design. For instance:

  • Lipophilicity Studies : Research indicates that compounds with difluoromethyl substitutions tend to exhibit increased lipophilicity, which correlates with enhanced absorption and distribution characteristics in biological systems .
  • SAR Analysis : Structure-activity relationship (SAR) studies have demonstrated that modifications at specific positions on the aromatic rings significantly affect biological activity, emphasizing the importance of strategic fluorination in drug design .

Q & A

Basic Question: What are the recommended synthetic pathways for 2,2-difluoro-N-(4-methylphenyl)-2-[3-(trifluoromethyl)phenoxy]acetamide?

Methodological Answer:
The synthesis of fluorinated acetamides typically involves nucleophilic substitution or condensation reactions. For example:

  • Step 1 : React 2,2-difluoroacetic acid chloride with 4-methylaniline in a polar aprotic solvent (e.g., acetonitrile) under inert conditions to form the acetamide backbone .
  • Step 2 : Introduce the 3-(trifluoromethyl)phenoxy group via a base-mediated coupling (e.g., K₂CO₃) to ensure deprotonation of the phenolic oxygen and subsequent nucleophilic attack on the α-carbon of the acetamide .
  • Step 3 : Monitor reaction progress using TLC and purify via column chromatography. Yield optimization may require temperature control (e.g., room temperature to 60°C) and extended reaction times (24–48 hours) .

Basic Question: How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:
A multi-technique approach is critical:

  • Nuclear Magnetic Resonance (NMR) : Use ¹⁹F NMR to confirm fluorine substitution patterns and ¹H NMR to verify aromatic proton environments (e.g., 4-methylphenyl and phenoxy groups) .
  • X-ray Crystallography : For definitive structural confirmation, grow single crystals in a solvent system (e.g., ethanol/water) and analyze intermolecular interactions (e.g., hydrogen bonding, π-stacking) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (<1 ppm error) and fragmentation patterns to distinguish from byproducts .

Advanced Question: What computational methods can predict the compound’s bioactivity or binding mechanisms?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., enzymes with fluorophilic binding pockets). Parameterize trifluoromethyl and difluoro groups for accurate van der Waals and electrostatic calculations .
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and stability. Compare with experimental UV-Vis spectra for validation .
  • MD Simulations : Run 100-ns simulations in explicit solvent (e.g., water/ethanol) to assess conformational flexibility and ligand-protein binding kinetics .

Advanced Question: How can researchers resolve contradictions in spectroscopic data during characterization?

Methodological Answer:
Contradictions often arise from dynamic effects or impurities:

  • Dynamic NMR : For broad or split peaks, conduct variable-temperature NMR to identify rotational barriers or conformational exchange .
  • 2D NMR (COSY, NOESY) : Resolve overlapping signals by correlating proton-proton couplings and spatial proximities .
  • Crystallographic Validation : Cross-reference NMR/FTIR data with crystal structure metrics (e.g., bond lengths, angles) to confirm assignments .

Basic Question: What solvent systems are optimal for solubility studies of this compound?

Methodological Answer:

  • Preliminary Screening : Test solubility in DMSO (polar aprotic), acetonitrile (moderate polarity), and chloroform (non-polar). Fluorinated acetamides often exhibit higher solubility in DMSO due to dipole interactions .
  • Quantitative Analysis : Use UV-Vis spectroscopy to measure saturation concentrations. For low solubility (<1 mg/mL), consider co-solvents (e.g., PEG-400) or micellar formulations .

Advanced Question: How does the electronic effect of fluorine substituents influence reactivity in cross-coupling reactions?

Methodological Answer:

  • Electron-Withdrawing Effects : The trifluoromethyl and difluoro groups reduce electron density on the acetamide core, slowing electrophilic substitution but enhancing stability toward oxidation .
  • Steric vs. Electronic Balance : Use Hammett constants (σₚ values: CF₃ = 0.54, F = 0.06) to predict regioselectivity in Suzuki-Miyaura couplings. Prioritize palladium catalysts (e.g., Pd(PPh₃)₄) for aryl-aryl bond formation .

Advanced Question: What strategies mitigate decomposition during long-term storage?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Identify decomposition temperatures and optimize storage conditions (e.g., −20°C under argon) .
  • Stabilizers : Add radical scavengers (e.g., BHT) to prevent oxidative degradation. Lyophilization in amber vials reduces photolytic cleavage .

Basic Question: How to design a kinetic study for hydrolysis of the acetamide bond?

Methodological Answer:

  • pH-Dependent Kinetics : Prepare buffered solutions (pH 2–12) and monitor hydrolysis via HPLC at λ = 254 nm. Calculate rate constants (k) using first-order kinetics .
  • Isotopic Labeling : Use ¹⁸O-labeled water to track oxygen incorporation into hydrolysis products via HRMS .

Advanced Question: What crystallographic techniques elucidate intermolecular interactions in the solid state?

Methodological Answer:

  • Single-Crystal XRD : Resolve hydrogen bonds (e.g., N–H···O) and halogen interactions (C–F···π). Compare packing motifs with Cambridge Structural Database entries .
  • Hirshfeld Surface Analysis : Quantify interaction types (e.g., F···H contacts) and generate fingerprint plots to assess crystal stability .

Advanced Question: How to reconcile discrepancies between computational predictions and experimental bioassay results?

Methodological Answer:

  • False Negatives : Re-evaluate docking parameters (e.g., protein flexibility, solvation effects). Use cryo-EM to validate binding poses .
  • Metabolite Interference : Perform LC-MS on assay media to identify degradation products or competitive inhibitors .

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